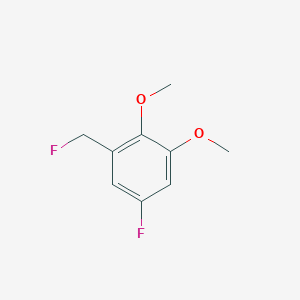
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole is a synthetic organic compound characterized by the presence of fluorophenyl, sulfonyl, and oxazole groups
Méthodes De Préparation
The synthesis of 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorophenyl and sulfonyl intermediates, followed by their coupling with the oxazole ring. Common reagents used in these reactions include fluorobenzene derivatives, sulfonyl chlorides, and oxazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Analyse Des Réactions Chimiques
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition: The oxazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a tool for studying biochemical pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)-4-((4-chlorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical and biological properties.
2-(4-Fluorophenyl)-4-((4-methylphenyl)sulfonyl)-5-(methylsulfonyl)oxazole:
2-(4-Fluorophenyl)-4-((4-nitrophenyl)sulfonyl)-5-(methylsulfonyl)oxazole: The nitro group introduces additional reactivity and potential for different types of chemical reactions.
Propriétés
Formule moléculaire |
C16H11F2NO5S2 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-methylsulfonyl-1,3-oxazole |
InChI |
InChI=1S/C16H11F2NO5S2/c1-25(20,21)16-15(26(22,23)13-8-6-12(18)7-9-13)19-14(24-16)10-2-4-11(17)5-3-10/h2-9H,1H3 |
Clé InChI |
RZXBKCRPPRWABW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)



![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)


![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14055317.png)






